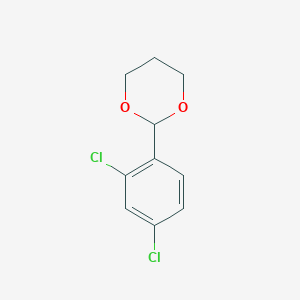

2-(2,4-Dichlorophenyl)-1,3-dioxane

Description

Chemical Structure and Synthesis 2-(2,4-Dichlorophenyl)-1,3-dioxane (CAS 5436-91-9) is an organochlorine compound featuring a 1,3-dioxane ring substituted with a 2,4-dichlorophenyl group (molecular formula: C₁₀H₁₀Cl₂O₂) . Its synthesis involves the acid-catalyzed reaction of 2,4-dichlorophenol with ethylene glycol under elevated temperatures (100–150°C), forming a stable dioxane ring through cyclization .

Key Properties and Applications

The compound exhibits versatile reactivity, including oxidation, reduction, and nucleophilic substitution at the chlorine positions . Industrially, it serves as an intermediate in pesticide/herbicide formulations (e.g., growth inhibitors) and pharmaceutical synthesis . Its biological activity is linked to interactions with enzymes or receptors, though specific molecular targets remain under investigation .

Properties

CAS No. |

5436-91-9 |

|---|---|

Molecular Formula |

C10H10Cl2O2 |

Molecular Weight |

233.09 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-dioxane |

InChI |

InChI=1S/C10H10Cl2O2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6,10H,1,4-5H2 |

InChI Key |

XFIDICMBAPXGLR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and using a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods

Industrial production of 2-(2,4-Dichlorophenyl)-1,3-dioxane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding dioxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced dioxane compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, room temperature to reflux.

Substitution: Nucleophiles like hydroxylamine, ammonia; conditionssolvent medium (e.g., ethanol), room temperature to moderate heating.

Major Products

The major products formed from these reactions include various substituted dioxane derivatives, which can be further utilized in different chemical processes or applications.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1,3-dioxane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in studies to understand its interaction with biological systems.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Influence on Reactivity

- The dioxane/dioxolane ring in 2-(2,4-dichlorophenyl)-1,3-dioxane and etaconazole enhances stability compared to open-chain analogs like 2,4-D .

- Substituent Position : 2,4-Dichlorophenyl derivatives (e.g., the target compound) exhibit stronger herbicidal activity than 2,3-dichloro analogs due to optimized steric and electronic interactions with biological targets .

Biological Activity Antimicrobial Potential: The dimethyl-substituted analog (2-(2,4-dichlorophenyl)-5,5-dimethyl-1,3-dioxane) shows improved antimicrobial activity compared to the parent compound, likely due to increased hydrophobicity . Fungicidal Action: Etaconazole leverages its triazole group to inhibit fungal ergosterol synthesis, a mechanism absent in non-triazole dioxane derivatives .

Industrial Utility 2-(2,4-Dichlorophenyl)-1,3-dioxane is preferred over 2,4-Dichlorophenol (a precursor) in controlled-release pesticide formulations due to its lower volatility and slower degradation . Fluorinated analogs (e.g., 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane) display reduced environmental persistence but require complex synthesis .

Research Findings and Data Tables

Table 2: Thermal and Solubility Properties

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| 2-(2,4-Dichlorophenyl)-1,3-dioxane | 98–102 | 0.15 (water) | 3.2 |

| 2,4-Dichlorophenoxyacetic acid | 140–144 | 890 (water) | 2.8 |

| 2-(2,3-Dichlorophenoxy)ethyl-1,3-dioxane | 85–89 | 0.08 (water) | 3.8 |

| Etaconazole | 112–115 | 0.03 (water) | 4.1 |

Interpretation : Higher logP values in dioxane/dioxolane derivatives correlate with reduced water solubility and enhanced membrane permeability, favoring pesticidal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.